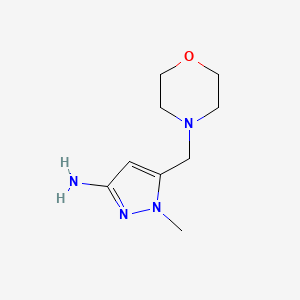

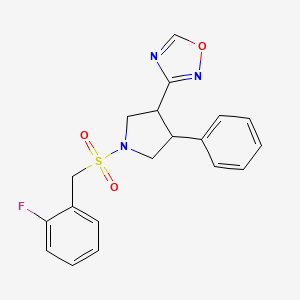

![molecular formula C11H12F3N5O B2676709 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034286-91-2](/img/structure/B2676709.png)

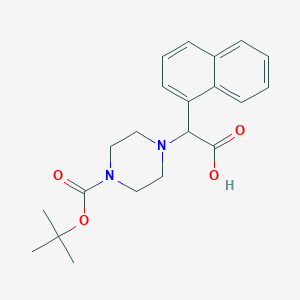

1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyridine compounds involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The trifluoromethyl group can be introduced through various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea” would likely involve a triazolo[4,3-a]pyridine core with a trifluoromethyl group attached .科学的研究の応用

Anticancer Activity and PI3K Inhibition

One of the prominent applications is in the development of anticancer agents. A study by Wang et al. (2015) synthesized a series of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea derivatives, aiming to modify the structure of a known PI3K inhibitor to reduce toxicity and improve antiproliferative activity. The derivatives demonstrated potent antiproliferative activities against various human cancer cell lines, highlighting their potential as effective anticancer agents with lower toxicity. The study also reported successful inhibition of tumor growth in a mouse model, indicating the promise of such compounds in cancer therapy Wang et al., 2015.

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is another significant application. Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for generating a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This approach, utilizing rhodium(II) or copper(II) catalyzed reactions, enables the efficient production of various heterocyclic structures that are essential in drug discovery and material science Honey et al., 2012.

Antimicrobial Activity

Compounds containing the 1,2,4-triazolo[4,3-a]pyridin moiety have also been explored for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized a series of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were subjected to antimicrobial screening. The results indicated that these compounds exhibited promising antimicrobial activity, suggesting their potential use in developing new antibacterial agents El‐Kazak & Ibrahim, 2013.

Metabolic Stability and Diuretic Potential

Another research direction involves the development of diuretics with a novel mechanism of action targeting urea transporters. Anderson et al. (2012) identified a triazolothienopyrimidine compound that selectively and reversibly inhibited the urea transporter UT-B with nanomolar potency. The compound demonstrated improved metabolic stability and accumulated in the kidney and urine of mice, reducing maximum urinary concentration. This suggests a potential for the development of diuretics ("urearetics") with a novel action mechanism, which could be beneficial for treating edema resistant to traditional diuretics Anderson et al., 2012.

特性

IUPAC Name |

1-ethyl-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N5O/c1-2-15-10(20)16-6-8-17-18-9-7(11(12,13)14)4-3-5-19(8)9/h3-5H,2,6H2,1H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHLSAAOALHMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

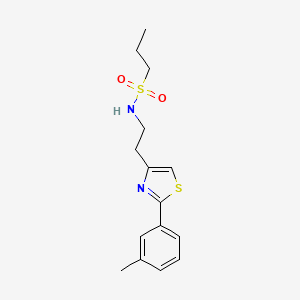

![1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2676632.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)